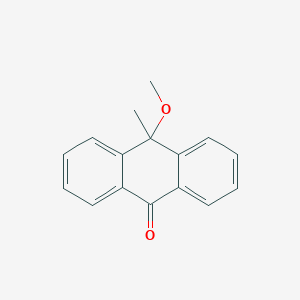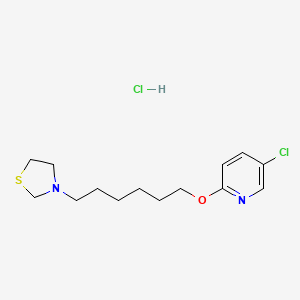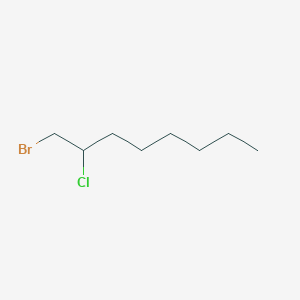
1-Bromo-2-chlorooctane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-chlorooctane is an organic compound with the molecular formula C8H16BrCl It belongs to the class of halogenated hydrocarbons, specifically alkyl halides, where both bromine and chlorine atoms are attached to an octane chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-chlorooctane can be synthesized through the halogenation of octane. One common method involves the radical halogenation process, where octane reacts with bromine and chlorine under UV light or heat to form the desired product. The reaction conditions typically include:
Temperature: Elevated temperatures to facilitate the reaction.
Catalyst: UV light or a radical initiator like peroxides.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include:
Reactants: Octane, bromine, and chlorine.
Conditions: Controlled temperature and pressure to optimize the reaction rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-chlorooctane undergoes several types of chemical reactions, including:
Nucleophilic Substitution (SN1 and SN2): The compound can participate in nucleophilic substitution reactions where the halogen atoms are replaced by nucleophiles such as hydroxide ions, alkoxides, or amines.
Elimination Reactions (E1 and E2): Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophiles: Hydroxide ions, alkoxides, amines.
Bases: Potassium hydroxide, sodium ethoxide.
Solvents: Polar aprotic solvents like acetone or dimethyl sulfoxide (DMSO).
Major Products:
Substitution Products: Alcohols, ethers, amines.
Elimination Products: Alkenes such as 1-octene or 2-octene.
Scientific Research Applications
1-Bromo-2-chlorooctane has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in studies involving the modification of biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-2-chlorooctane in chemical reactions involves the interaction of its halogen atoms with nucleophiles or bases. In nucleophilic substitution reactions, the bromine or chlorine atom is displaced by a nucleophile, forming a new bond. In elimination reactions, a base abstracts a proton from the carbon adjacent to the halogen, resulting in the formation of a double bond and the release of the halogen as a leaving group.
Comparison with Similar Compounds
1-Bromo-2-chlorobutane: Another halogenated alkane with similar reactivity but a shorter carbon chain.
1-Bromo-2-chlorohexane: Similar structure with a six-carbon chain.
1-Bromo-2-chlorodecane: Similar structure with a ten-carbon chain.
Uniqueness: 1-Bromo-2-chlorooctane is unique due to its specific carbon chain length, which influences its physical properties and reactivity. Compared to shorter or longer chain analogs, it may exhibit different boiling points, solubility, and reactivity in various chemical reactions.
Properties
CAS No. |
51483-35-3 |
|---|---|
Molecular Formula |
C8H16BrCl |
Molecular Weight |
227.57 g/mol |
IUPAC Name |
1-bromo-2-chlorooctane |
InChI |
InChI=1S/C8H16BrCl/c1-2-3-4-5-6-8(10)7-9/h8H,2-7H2,1H3 |
InChI Key |
IETACYJHUIBVTN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CBr)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



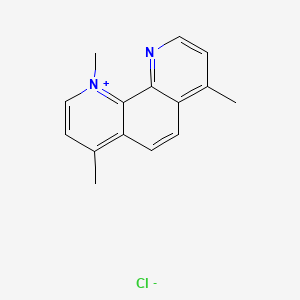
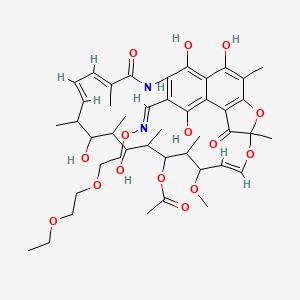
![1-[2-(Ethylsulfanyl)phenyl]piperazine](/img/structure/B14657097.png)
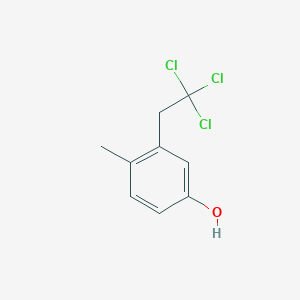
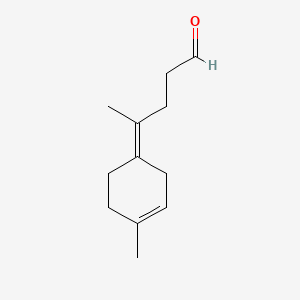
![(NE)-N-[(3-amino-6-chloropyridin-2-yl)-phenylmethylidene]hydroxylamine](/img/structure/B14657122.png)
![2,7-Dimethyl-7-[(prop-2-en-1-yl)oxy]octa-1,3-diene](/img/structure/B14657125.png)

